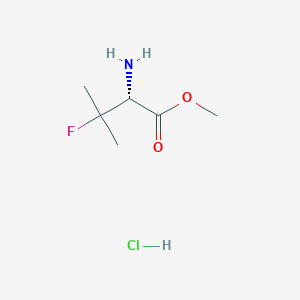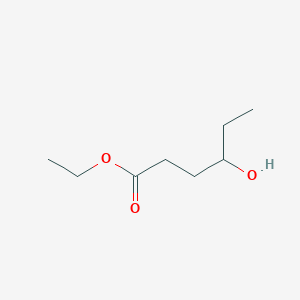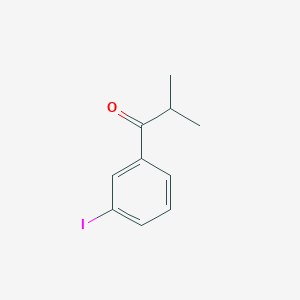
1-(3-Iodophenyl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11IO It is a derivative of propiophenone, where the phenyl ring is substituted with an iodine atom at the meta position and a methyl group at the alpha position
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-iodotoluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(3-Iodophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an aqueous or alcoholic solvent.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products:
Substitution: Various substituted phenyl derivatives.
Oxidation: 3-iodophenylacetic acid.
Reduction: 1-(3-iodophenyl)-2-methylpropan-1-ol.
科学的研究の応用
1-(3-Iodophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for radiolabeled compounds used in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Iodophenyl)-2-methylpropan-1-one depends on its specific application. In chemical reactions, the iodine atom and carbonyl group play crucial roles in determining reactivity. For instance, in Suzuki-Miyaura coupling, the iodine atom facilitates the formation of a carbon-carbon bond through palladium-catalyzed cross-coupling. In biological systems, the compound’s mechanism may involve interactions with cellular targets, leading to various biological effects.
類似化合物との比較
1-(4-Iodophenyl)-2-methylpropan-1-one: Similar structure but with the iodine atom at the para position.
1-(3-Bromophenyl)-2-methylpropan-1-one: Bromine instead of iodine.
1-(3-Chlorophenyl)-2-methylpropan-1-one: Chlorine instead of iodine.
Uniqueness: 1-(3-Iodophenyl)-2-methylpropan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior, making it particularly useful in specific synthetic applications.
特性
分子式 |
C10H11IO |
|---|---|
分子量 |
274.10 g/mol |
IUPAC名 |
1-(3-iodophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11IO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
InChIキー |
LWBSZBIFFHMXCY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=CC(=CC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
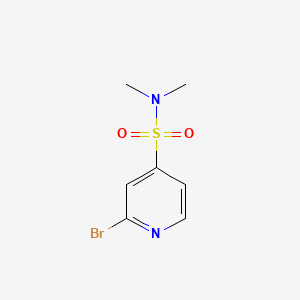

![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)

![2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)
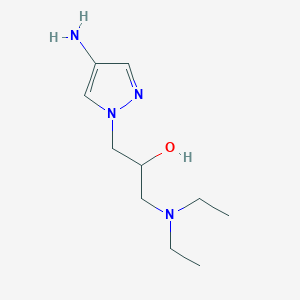


![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide](/img/structure/B13502072.png)
